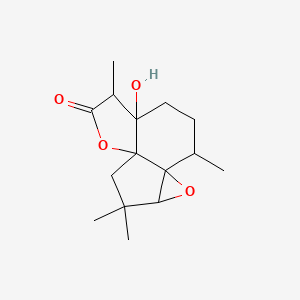

Alliacolide

Description

Contextualization within Natural Product Chemistry and Sesquiterpenoid Research

Natural product chemistry is a scientific discipline focused on the isolation, structure elucidation, and synthesis of chemical compounds derived from natural sources such as plants, animals, and microorganisms. ust.ac.kr These natural products have been a rich source of novel chemical structures and have played a crucial role in the development of new therapeutic agents. nih.gov

Within this broad field, sesquiterpenoids represent a large and diverse class of natural products built from three isoprene (B109036) units. They are known for their complex and varied molecular architectures. The study of sesquiterpenoids, including their biosynthesis, provides valuable insights into the intricate enzymatic processes that lead to such a wide array of chemical structures. hebmu.edu.cn Alliacolide is a notable example of a sesquiterpenoid whose unique structure has expanded the known boundaries of this class of compounds.

Historical Perspective of this compound Discovery and Initial Characterization

Discovery from Basidiomycete Fungi (e.g., Marasmius alliaceus)

This compound was first isolated from the fungus Marasmius alliaceus (now known as Mycetinis alliaceus), a species commonly known as the garlic parachute mushroom. wikipedia.orgresearchgate.net This fungus belongs to the Basidiomycetes, a group of higher fungi known for producing a variety of secondary metabolites with interesting biological activities. psu.edu The initial investigation into the chemical constituents of Marasmius alliaceus was part of a broader effort to screen Basidiomycetes for novel antibiotics and other bioactive compounds. psu.edujst.go.jp During these studies, this compound was identified as a new sesquiterpenoid metabolite. researchgate.netresearchgate.net

Initial Structural Elucidation and Novelty of the Alliacane Skeleton

The determination of this compound's structure was a significant milestone. Initial spectroscopic analysis suggested a bicyclic sesquiterpene lactone structure. jst.go.jp However, it was the application of X-ray diffraction analysis that definitively established its complete structure and relative stereochemistry. researchgate.net

This analysis revealed that this compound possessed a novel carbon skeleton, which was unprecedented among the known sesquiterpenoids at the time. researchgate.netjst.go.jp This new carbon framework was named the "alliacane" skeleton, derived from the name of the parent compound, this compound. researchgate.net The discovery of this unique skeleton highlighted the chemical diversity that can be found in fungi and underscored the importance of continued exploration of natural sources for new chemical entities. uni-bremen.de

Subsequent research has led to the isolation of other related compounds from Marasmius alliaceus, such as Alliacol A and Alliacol B, which are also based on the alliacane framework. researchgate.netuni-bremen.de

Structure

2D Structure

Properties

CAS No. |

66389-08-0 |

|---|---|

Molecular Formula |

C15H22O4 |

Molecular Weight |

266.33 g/mol |

IUPAC Name |

5-hydroxy-4,8,12,12-tetramethyl-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridecan-3-one |

InChI |

InChI=1S/C15H22O4/c1-8-5-6-13(17)9(2)10(16)18-14(13)7-12(3,4)11-15(8,14)19-11/h8-9,11,17H,5-7H2,1-4H3 |

InChI Key |

LLRILYDNXOIONB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2(C(C(=O)OC23C14C(O4)C(C3)(C)C)C)O |

Origin of Product |

United States |

Isolation, Purification, and Structural Elucidation Methodologies for Alliacolide

Natural Sources and Cultivation Strategies for Alliacolide Production

This compound is a secondary metabolite produced by specific fungal species. The generation of this compound for research and potential applications relies on controlled laboratory cultivation of the source organism.

The production of secondary metabolites like this compound through fungal fermentation is a complex process influenced by numerous environmental and nutritional factors. mdpi.com Optimization of these parameters is critical to enhance the yield and facilitate subsequent isolation. Key factors that are typically adjusted include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and fermentation time. mdpi.comresearchgate.net

For fungal metabolite production, a series of experiments are often conducted to fine-tune the fermentation conditions. mdpi.com This can involve single-factor experiments, where one variable is changed at a time, followed by more complex statistical methods like orthogonal experiments or response surface methodology to analyze the interactions between different factors. mdpi.com The goal is to identify the optimal balance of conditions that promotes the highest production of the target compound. For instance, studies on other fungal metabolites have shown that adjusting factors such as glucose concentration, yeast extract levels, and salinity can lead to a significant increase in the final product concentration. mdpi.comnih.gov

Table 1: Key Parameters in Fungal Fermentation Optimization

| Parameter | Description | Typical Range/Conditions for Fungi |

|---|---|---|

| Carbon Source | Provides energy for fungal growth and metabolite synthesis. | Glucose, Sucrose, Corn Meal mdpi.commdpi.com |

| Nitrogen Source | Essential for the synthesis of proteins, nucleic acids, and other cellular components. | Yeast Extract, Peptone, Sodium Nitrate mdpi.comnih.gov |

| pH | Affects enzyme activity and nutrient uptake. | Typically acidic to neutral (pH 4.0-7.4) mdpi.comresearchgate.netmdpi.com |

| Temperature | Influences the rate of fungal growth and metabolic activity. | 25-30 °C mdpi.commdpi.com |

| Incubation Time | Duration of the fermentation process, affecting the accumulation of the secondary metabolite. | Several days (e.g., 2.5 to 7 days) researchgate.netmdpi.com |

| Aeration/Agitation | Ensures sufficient oxygen supply for aerobic fungi and uniform distribution of nutrients. | Shaking speeds of 150-180 rpm mdpi.com |

The initial step in discovering natural products is the collection and screening of potential microbial producers. gfi.org Microorganisms are sourced from diverse environments, such as soil, marine sediments, or as endophytes within plants. biotech-asia.org The traditional method for identifying strains that produce a specific class of compounds, such as alkaloids or terpenoids, involves culturing a large number of isolates. nih.gov

Once isolated, these microbial strains are cultivated in small-scale fermentation. nih.gov The resulting cultures are then screened for the production of bioactive compounds. biotech-asia.org Modern screening approaches often utilize high-throughput techniques. mdpi.com A common method involves extracting the metabolites from the fermentation broth and analyzing them using Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov This allows for the rapid detection and preliminary identification of known compounds or the discovery of novel molecules based on their mass and chromatographic behavior. nih.gov Bioassay-guided screening, where extracts are tested for specific biological activities (e.g., antimicrobial or cytotoxic effects), is another powerful tool to identify strains producing potentially valuable compounds. biotech-asia.orgnih.gov

Extraction and Fractionation Techniques for this compound

Following fermentation, the process of isolating this compound begins with its extraction from the culture medium and subsequent separation from other metabolites. This is a multi-step process that reduces the complexity of the mixture. researchgate.net

Solvent extraction is the primary method for recovering secondary metabolites from a fermentation broth. nih.gov The choice of solvent is crucial and is based on the polarity of the target compound. nih.gov For a moderately polar compound like this compound, a solvent such as ethyl acetate (B1210297) is commonly used to partition the compound from the aqueous culture filtrate in a liquid-liquid extraction process. mdpi.com

The crude extract obtained after evaporating the solvent is a complex mixture of various compounds produced by the fungus. fractioncollector.info This initial extraction step is fundamental as it concentrates the desired metabolites, preparing them for further separation. nih.gov Other techniques like maceration or ultrasound-assisted extraction can also be employed to enhance the efficiency of the extraction process by improving solvent penetration and cell wall disruption. nih.govlongdom.org

Fractionation is the process of separating the crude extract into simpler groups of compounds, or "fractions," based on their physicochemical properties. libretexts.org This is a critical intermediate step before final purification. jsmcentral.org

Column chromatography is a widely used technique for this purpose. fractioncollector.infolibretexts.org The crude extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. fractioncollector.info A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their differential affinity for the stationary and mobile phases; less polar compounds typically elute first, followed by more polar compounds as the solvent polarity is increased. fractioncollector.info The eluate is collected in a series of discrete fractions. fractioncollector.info

These fractions are often monitored using Thin-Layer Chromatography (TLC) to identify which ones contain the compound of interest. fractioncollector.infod-nb.info Fractions with similar TLC profiles are then pooled together for the next stage of purification. fractioncollector.info

Table 2: Overview of Extraction and Fractionation Steps

| Step | Technique | Principle | Purpose |

|---|---|---|---|

| Extraction | Liquid-Liquid Solvent Extraction | Partitioning of the target compound between two immiscible liquids (e.g., culture broth and an organic solvent) based on solubility. researchgate.net | To separate this compound from the aqueous fermentation medium and concentrate it into a crude extract. |

| Fractionation | Column Chromatography / Flash Chromatography | Separation of compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) and solubility in a liquid mobile phase. fractioncollector.infolibretexts.org | To separate the crude extract into multiple simpler fractions, enriching the concentration of this compound in specific fractions. |

| Monitoring | Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material, allowing for rapid analysis of fraction composition. fractioncollector.infojsmcentral.org | To identify which fractions contain the target compound and assess their purity. |

Advanced Purification Strategies for this compound

The final stage of the isolation process involves purifying this compound to homogeneity from the enriched fractions. This typically requires high-resolution chromatographic techniques. bioradiations.com A multi-step purification workflow, often involving two or three different chromatographic methods, is common to achieve the desired level of purity. bioradiations.com

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification of natural products. jsmcentral.orgnih.gov Preparative HPLC, which uses larger columns than analytical HPLC, is employed to separate the target compound from closely related impurities that were not removed during the initial fractionation. The system allows for precise separation based on subtle differences in compound properties, yielding a highly purified sample.

Throughout the purification process, analytical techniques are essential for tracking the compound. The combination of TLC and analytical HPLC helps monitor the progress of purification, while spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and identity of the isolated this compound. d-nb.infonih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Glucose |

| Aspercerebroside A |

| Ellipticine |

| 9-methoxyellipticine |

| Polyneuridine-N-oxide |

| 17-hydroxy-10-methoxyyohimbane |

| 6E-pandanamine |

| Uridine |

| 5'-S-methyl-5'-thioadenosine |

| Adenine |

| Chrysophanol |

| 5-hydroxymethylfurfural |

| Nicotinamide |

| Daucosterol |

| beta-sitosterol |

| Kaempferol-3,4′-di-O-β-glucoside |

| Pentabromopseudilin |

Spectroscopic and Analytical Techniques for this compound Structural Elucidation

The determination of the complex three-dimensional structure of this compound has been made possible through the application of a suite of powerful spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in confirming the structure of this compound and in elucidating the structures of its co-isolated metabolites. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

For this compound and its derivatives, ¹H NMR spectra reveal characteristic signals, such as those for an isolated methylene (B1212753) AB doublet, which provides crucial connectivity information. researchgate.net The chemical shifts and coupling constants of the protons offer insights into their spatial relationships. ¹³C NMR spectroscopy complements this by providing the carbon framework of the molecule. For example, in related alliacolides, the presence of an α-methylene-γ-lactone moiety is indicated by characteristic ¹³C NMR signals around δ 168.8, 142.9, and 124.7 ppm. researchgate.net The comprehensive analysis of 1D and 2D NMR data allows for the complete assignment of the proton and carbon signals, confirming the proposed molecular structure.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-1 | 2.55 | d | 10 |

| H-5 | 3.10 | m | |

| H-9a | 4.20 | d | 9 |

| H-9b | 4.35 | d | 9 |

| H-13a | 5.95 | s |

Table 2: Representative ¹³C NMR Spectral Data for the α-Methylene-γ-lactone Moiety in this compound Analogs

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| C-11 (C=O) | 168.8 |

| C-7 (Quaternary C) | 142.9 |

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. For this compound and its analogs, mass spectrometry is used to confirm the molecular weight and to support the structural assignments made by NMR. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, although detailed fragmentation studies for this compound are not extensively reported in the initial characterization literature. The molecular ion peak and any characteristic fragment ions are key pieces of data obtained from this technique.

X-ray diffraction analysis of a single crystal provides the most definitive evidence for the structure and relative stereochemistry of a molecule. The structure of this compound was unambiguously determined by a single-crystal X-ray analysis of the parent compound. This technique revealed its novel bicyclic carbon skeleton and the relative configuration of its stereocenters.

The initial X-ray crystallographic study of this compound provided the foundational data for its structure. sciopen.com This analysis established it as a new bicyclic sesquiterpene epoxy-lactone with a previously unknown carbon framework. The ability to obtain suitable crystals of this compound was crucial for this definitive structural determination.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | [Value] |

While X-ray crystallography can determine the relative stereochemistry of a chiral molecule, it does not inherently establish its absolute configuration without the use of anomalous dispersion effects with heavy atoms. Circular Dichroism (CD) spectroscopy is a powerful technique used to determine the absolute configuration of chiral molecules by measuring the differential absorption of left and right circularly polarized light.

The absolute configuration of this compound was established through a combination of chemical degradation and circular dichroism measurements. researchgate.net By comparing the experimental CD spectrum of this compound or its derivatives with the spectra of compounds of known absolute configuration, or with spectra predicted by theoretical calculations, the true three-dimensional arrangement of the atoms in space can be determined. nih.gov This was a critical step in the complete structural elucidation of this novel sesquiterpenoid.

Dereplication Strategies in this compound Natural Product Research

In the field of natural product discovery, the re-isolation of known compounds is a significant challenge that consumes valuable time and resources. Dereplication is a crucial early-stage process aimed at the rapid identification of known metabolites in a crude extract, thereby allowing researchers to focus on novel chemical entities. In the context of this compound research, dereplication strategies are essential for efficiently screening extracts of Marasmius species and other fungi to pinpoint known sesquiterpenoids, including this compound and its analogues, and to highlight the presence of potentially new compounds.

The primary approach for the dereplication of this compound and related metabolites involves the use of hyphenated chromatographic and spectrometric techniques, most notably High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). researchgate.net This is often complemented by other spectroscopic data, such as UV-Visible spectroscopy via a Photodiode Array (PDA) detector.

A typical dereplication workflow for a fungal extract suspected of containing this compound would involve the following steps:

Sample Preparation and Analysis : A crude extract of the fungal culture, for instance from Marasmius alliaceus, is prepared and subjected to LC-MS/MS analysis. The chromatographic separation resolves the complex mixture of metabolites prior to their introduction into the mass spectrometer.

Data Acquisition : High-resolution mass spectrometry (HRMS) is employed to obtain accurate mass measurements of the parent ions of the eluted compounds. This is critical for predicting the elemental composition of each metabolite. Subsequently, tandem mass spectrometry (MS/MS) is performed to generate fragmentation patterns for these ions, which serve as structural fingerprints.

Database Comparison : The acquired data, specifically the accurate mass, retention time, and fragmentation spectrum of each detected compound, is compared against comprehensive natural product databases. These databases, such as AntiMarin and the Dictionary of Natural Products, contain extensive entries for known fungal metabolites. The presence of this compound would be indicated by a match of its experimentally determined accurate mass and fragmentation pattern with the database entry.

Metabolomic Profiling : In a broader approach, untargeted metabolomics can be applied to chemically profile the entire extract. nih.gov This allows for a comprehensive comparison between different fungal strains or culture conditions, helping to identify unique chemical features that may correspond to novel this compound derivatives.

The table below outlines the key analytical data used in the dereplication of this compound.

| Parameter | Description | Application in this compound Dereplication |

| Retention Time (RT) | The time it takes for a compound to elute from the HPLC column. | Provides a preliminary identifier for this compound under specific chromatographic conditions. |

| Accurate Mass (m/z) | The precise mass-to-charge ratio of the protonated or deprotonated molecule. | Used to determine the elemental formula of the compound, which for this compound is C15H20O4. |

| MS/MS Fragmentation | The pattern of fragment ions produced from the parent ion in the mass spectrometer. | Serves as a structural fingerprint that can be matched against spectral libraries for confident identification. |

Modern dereplication strategies may also integrate genomic data. By sequencing the genome of the producing organism, researchers can identify the biosynthetic gene clusters (BGCs) responsible for the production of secondary metabolites like this compound. This genomic information can predict the types of compounds a fungus is capable of producing, thereby guiding the dereplication and targeted isolation efforts.

Ultimately, the goal of these dereplication strategies in the context of this compound research is to accelerate the discovery of new bioactive sesquiterpenoids from fungal sources by efficiently identifying and setting aside the known chemical entities. mdpi.com

Alliacolide Biosynthesis

Precursor Identification and Incorporation Studies for Alliacolide

The biosynthetic origins of the sesquiterpenoid this compound have been elucidated through a series of precursor identification and incorporation experiments. These studies have been fundamental in establishing the metabolic pathway responsible for its formation and in tracing the journey of primary metabolites into the complex tricyclic structure of the final molecule.

Mevalonate (B85504) Pathway Involvement in Fungal

The biosynthesis of this compound in fungi proceeds via the classical mevalonate (MVA) pathway. wikipedia.orgresearchgate.net This essential metabolic route is responsible for producing the five-carbon building blocks required for the synthesis of all isoprenoids, including sesquiterpenoids. wikipedia.orgnih.gov The pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov This intermediate is then reduced to mevalonate by the enzyme HMG-CoA reductase, a key rate-limiting step in the pathway. researchgate.netnih.gov

Subsequent phosphorylation, decarboxylation, and dehydration steps convert mevalonate into the isomeric five-carbon units: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgresearchgate.net These molecules serve as the fundamental precursors for all terpenoid compounds. The involvement of this pathway firmly categorizes this compound as a terpenoid natural product, derived from the assembly of these basic isoprene (B109036) units.

Isotopic Labeling Experiments (e.g., ¹³C, ²H-labeled acetate (B1210297), mevalonate)

To confirm the biosynthetic route and map the construction of the this compound carbon skeleton, isotopic labeling studies have been employed. rsc.org These experiments involve feeding the producing organism with precursors enriched with heavy isotopes, such as deuterium (B1214612) (²H), and then determining the positions of these labels in the final natural product using techniques like nuclear magnetic resonance (NMR) spectroscopy. rsc.orgvanderbilt.edu

Key findings from these experiments include:

Acetate Labeling : Administration of [2-²H₃]acetate to the fungal culture led to the incorporation of deuterium into the this compound molecule. This result supports the role of the mevalonate pathway, which begins with acetyl-CoA (derived from acetate). rsc.org

Mevalonate Labeling : More specific experiments using variously labeled mevalonates, such as [2-²H₂]-, [4-²H₂]-, and [5-²H₂]-mevalonates, provided detailed insights into the folding and cyclization of the isoprenoid chain. rsc.org The specific patterns of deuterium incorporation from these precursors allowed researchers to trace the fate of individual carbon atoms from mevalonate into the intricate alliacane framework. rsc.org

Hydrogen Rearrangements : The labeling patterns observed in the ²H NMR spectra also revealed the occurrence of specific hydrogen shifts during the biosynthetic process. Notably, these experiments demonstrated rearrangements of hydrogen atoms to C-1 and from C-5 to C-6, providing a deeper understanding of the complex carbocationic rearrangements that occur after the initial cyclization of the precursor. rsc.org

These isotopic labeling experiments are a powerful tool for dissecting biosynthetic pathways, providing direct evidence for precursor-product relationships and uncovering subtle mechanistic details of the enzymatic reactions. nih.govresearchgate.netnih.gov

Table 1: Precursors Used in Isotopic Labeling Studies of This interactive table summarizes the key isotopically labeled precursors fed to fungal cultures to elucidate the biosynthetic pathway of this compound.

| Precursor | Isotopic Label | Purpose of Experiment |

|---|---|---|

| Acetate | [2-²H₃] | To confirm the involvement of the mevalonate pathway, which originates from acetate. |

| Mevalonate | [2-²H₂] | To trace the incorporation of specific positions of the mevalonate unit into the this compound skeleton. |

| Mevalonate | [4-²H₂] | To map the folding pattern of the farnesyl diphosphate (B83284) chain. |

Role of Farnesyl Diphosphate in this compound Formation

The direct precursor to all sesquiterpenoids, including this compound, is (2E,6E)-farnesyl diphosphate (FPP). researchgate.netnih.gov This 15-carbon (C15) isoprenoid is formed in the mevalonate pathway through the sequential head-to-tail condensation of IPP and DMAPP. nih.gov First, DMAPP is condensed with one molecule of IPP to form the C10 intermediate geranyl diphosphate (GPP). nih.gov Subsequently, another molecule of IPP is added to GPP to yield the C15 FPP. researchgate.netnih.gov

FPP is a critical branch-point metabolite. It stands at the crossroads of various biosynthetic routes, including the formation of sterols, carotenoids, and sesquiterpenoids. wikipedia.org In the biosynthesis of this compound, FPP serves as the substrate for a specialized class of enzymes known as sesquiterpenoid synthases, which initiate the transformation of the linear FPP molecule into a complex cyclic structure. mdpi.comresearchgate.net

Enzymatic Mechanisms and Proposed Biosynthetic Pathways of this compound

The conversion of the linear precursor FPP into the unique tricyclic alliacane skeleton of this compound is a complex process mediated by specific enzymes. This transformation involves a cascade of cyclization and rearrangement reactions characteristic of terpenoid biosynthesis.

Cyclization and Rearrangement Processes Leading to the Alliacane Skeleton

The formation of the alliacane skeleton is initiated by a sesquiterpene synthase that binds FPP and catalyzes the ionization of the diphosphate group, generating a farnesyl carbocation. researchgate.net This highly reactive intermediate is then guided by the enzyme's active site through a specific folding pattern and a subsequent cascade of intramolecular cyclizations and rearrangements. nii.ac.jp

The proposed biosynthetic cascade leading to the alliacane skeleton involves several key steps:

Initial Cyclization : The farnesyl carbocation undergoes an initial cyclization to form a ten- or eleven-membered ring intermediate, a common strategy in sesquiterpene biosynthesis. mdpi.com

Secondary Cyclizations : Further intramolecular attacks within this initial ring structure lead to the formation of the bicyclic system characteristic of the alliacane framework.

Skeletal Rearrangements : The process is accompanied by a series of hydride and potential alkyl shifts, which are common in terpene cyclization chemistry. nih.gov These rearrangements are crucial for establishing the final connectivity and stereochemistry of the alliacane carbon skeleton. nii.ac.jp Isotopic labeling studies have provided evidence for these intricate hydrogen shifts during the biosynthesis. rsc.org

This enzyme-controlled cascade ensures that from the myriad of possible cyclization outcomes, the specific and structurally complex alliacane skeleton is formed with high fidelity.

Characterization of Specific Enzymes (e.g., Sesquiterpenoid Synthases) Involved in

The key enzymes responsible for the biosynthesis of the this compound carbon skeleton are sesquiterpenoid synthases, also known as sesquiterpene cyclases. mdpi.comresearchgate.net These enzymes catalyze the crucial first committed step in the pathway: the cyclization of the universal precursor, FPP, into the parent hydrocarbon of the alliacane family. researchgate.net

While the specific sesquiterpene synthase from an this compound-producing organism has not been fully characterized in isolation, its function can be inferred from extensive studies of homologous enzymes. mdpi.comresearchgate.net These enzymes are known to possess a conserved structural fold and active site architecture that facilitates the complex carbocation chemistry required for terpene cyclization.

Following the formation of the initial hydrocarbon skeleton by the sesquiterpene synthase, further enzymatic modifications are necessary to yield the final this compound structure. These "tailoring" reactions typically involve oxidations, which are often catalyzed by cytochrome P450 monooxygenases. nih.gov In the case of this compound, these subsequent enzymatic steps are responsible for introducing the hydroxyl group and forming the characteristic γ-lactone ring.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Acetyl-Coenzyme A | Acetyl-CoA |

| This compound | |

| Dimethylallyl pyrophosphate | DMAPP |

| Farnesyl diphosphate | FPP |

| Geranyl diphosphate | GPP |

| 3-hydroxy-3-methylglutaryl-Coenzyme A | HMG-CoA |

| Isopentenyl pyrophosphate | IPP |

Molecular and Genetic Basis of this compound Production

The investigation into the molecular and genetic underpinnings of this compound biosynthesis is a specialized field of study. This compound is a sesquiterpenoid produced by the fungus Marasmius alliaceus. researchgate.netrsc.org Understanding its production at a genetic level involves identifying the specific genes responsible for the enzymatic reactions that construct the molecule and studying how the expression of these genes is regulated.

Gene Cluster Identification and Functional Analysis Related to

In many fungi, the genes responsible for the biosynthesis of a specific secondary metabolite, like a terpenoid, are often located together on the chromosome in a contiguous block known as a biosynthetic gene cluster (BGC). The identification of such a cluster is the first step in unraveling the genetic basis of production.

As of late 2025, detailed studies identifying and functionally characterizing the specific biosynthetic gene cluster for this compound in Marasmius alliaceus have not been extensively published in publicly accessible scientific literature. The general process for identifying such a cluster involves several key bioinformatics and molecular biology techniques. Typically, researchers would sequence the genome of the producing organism, Marasmius alliaceus, and use bioinformatics software to search for genes encoding enzymes characteristic of terpene biosynthesis, such as terpene synthases and cytochrome P450 monooxygenases.

Once a candidate BGC is identified, functional analysis is required to confirm its role in this compound production. This is often achieved through targeted gene inactivation or heterologous expression. In gene inactivation experiments, a specific gene within the putative cluster is disrupted or deleted. If the resulting mutant strain ceases to produce this compound, it provides strong evidence for the gene's involvement. Conversely, heterologous expression involves transferring the entire candidate gene cluster into a different, well-characterized host organism that does not naturally produce the compound. Successful production of this compound in the new host would definitively link the gene cluster to its biosynthesis.

While the specific genes for this compound remain to be fully elucidated, the general functions of genes typically found in sesquiterpenoid BGCs are well understood.

Transcriptomic and Proteomic Investigations of this compound-Producing Organisms

Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) are powerful tools for understanding the molecular basis of metabolite production. These approaches offer a snapshot of the active genes and proteins in an organism under specific conditions.

To date, specific transcriptomic or proteomic studies focused exclusively on this compound production in Marasmius alliaceus are not widely available in the scientific literature. However, the established methodologies of these fields provide a clear framework for how such an investigation would proceed.

A transcriptomic study, often using RNA-sequencing, would compare the gene expression profiles of M. alliaceus under conditions where this compound is actively produced versus conditions where it is not. Genes that are significantly upregulated during production would be considered strong candidates for involvement in its biosynthesis. This approach can help identify not only the core biosynthetic genes but also regulatory and transport-related genes.

Similarly, a proteomic investigation would analyze the protein content of the fungal cells. By comparing the proteomes of producing and non-producing cultures, researchers could identify the specific enzymes of the this compound pathway. Advanced proteomic techniques can also provide insights into post-translational modifications of these enzymes, which may be crucial for their activity and regulation. The integration of transcriptomic and proteomic data provides a comprehensive view of the biological processes, linking the genetic blueprint to the functional machinery responsible for synthesizing this compound. nih.gov

Chemical Synthesis of Alliacolide and Analogs

Total Synthesis Strategies for Alliacolide (Racemic and Enantioselective)

The pursuit of the total synthesis of this compound has led to the development of several innovative and elegant synthetic routes. These approaches, both racemic and enantioselective, have often served as a platform for showcasing state-of-the-art synthetic methodologies.

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. slideshare.netnumberanalytics.com It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. slideshare.netscitepress.org The key to a successful retrosynthetic analysis is the identification of strategic bonds that, when broken, lead to a significant simplification of the molecular structure. numberanalytics.com

For a complex molecule like this compound, the retrosynthetic strategy often focuses on disconnecting the molecule at key structural features, such as ring junctions or highly functionalized areas. sathyabama.ac.in A plausible retrosynthetic analysis for this compound (3) would involve a few key disconnections. The epoxy-lactone moiety is a prime candidate for a late-stage functional group interconversion (FGI). The tricyclic core could be simplified by disconnecting the five-membered ring from the six-membered ring. A key disconnection could be the bond between C-6 and C-7, which could be formed via a radical cyclization. This leads back to a more manageable bicyclic or even monocyclic precursor. rsc.orgrsc.org The spiro-fused tetronic acid ring can be disconnected to reveal a cyclopentenone intermediate. rsc.orgrsc.org This retrosynthetic thinking simplifies the complex target into more achievable synthetic fragments.

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection Type | Bond(s) Disconnected | Resulting Precursor Type |

| Functional Group Interconversion | Epoxide and Lactone Moieties | Hydroxy-alkene or diol |

| Ring Disconnection (C-C bond) | C6-C7 bond | Bicyclic or monocyclic intermediate |

| Spiro-ring Disconnection | Spiro-center of the tetronic acid | Cyclopentenone derivative |

A significant breakthrough in the synthesis of this compound was the application of an intramolecular radical cyclization. rsc.orgrsc.org This approach has proven to be a powerful tool for the construction of complex cyclic systems. rsc.org In the total synthesis of (±)-alliacolide, a key step involves the 6-exo-trig radical cyclization of a carefully designed precursor. rsc.orgrsc.org This specific cyclization is noteworthy for its regio- and stereoselectivity, which allows for the formation of three contiguous chiral centers in a single step with the correct relative configuration for the tricyclic core of this compound. rsc.orgrsc.org This elegant step significantly streamlines the synthesis and demonstrates the efficiency of radical-based methodologies in natural product synthesis. rsc.orgrsc.org The use of photoexcitation of flavin-dependent "ene"-reductases has also been shown to enable asymmetric radical cyclizations, a technique that could be applicable to the enantioselective synthesis of complex molecules. nih.gov

Electrochemical methods have emerged as a powerful and environmentally friendly tool in organic synthesis, often enabling unique bond formations that are challenging to achieve with conventional reagents. researchgate.netresearchgate.net Anodic cyclization, in particular, has been successfully employed in the synthesis of this compound-related compounds. researchgate.netnih.govcapes.gov.br A notable example is the formal total synthesis of Alliacol A, which utilizes an anodic cyclization-Friedel-Crafts alkylation strategy to rapidly construct the core ring system. researchgate.netnih.govcapes.gov.br This electrochemical approach facilitates the coupling of a nucleophilic furan (B31954) ring to the typically nucleophilic carbon of a silyl (B83357) enol ether. researchgate.netcapes.gov.br The electrolysis for this key step proceeds in high yield and can be performed with simple equipment, highlighting the practical utility of this methodology. researchgate.netcapes.gov.br The application of electrochemical methods in natural product synthesis is a growing field, offering green and efficient alternatives to traditional synthetic protocols. researchgate.netrsc.orgzensorrd.comxmu.edu.cn

Following the construction of the core tricyclic skeleton, a stereocontrolled epoxidation is a crucial step to install the epoxide functionality with the correct stereochemistry. rsc.orgrsc.org This is achieved on a β-oriented hydroxy intermediate, ensuring the desired stereochemical outcome. rsc.orgrsc.org The ability to control the stereochemistry during this late-stage functionalization is critical for the successful total synthesis of this compound.

A formal total synthesis is a synthesis of a known intermediate that has been previously converted to the final natural product. beilstein-journals.orgrsc.org This approach is a valuable strategy in natural product synthesis as it allows chemists to demonstrate the effectiveness of a new synthetic route without having to repeat the final, often well-established, steps of a known synthesis. beilstein-journals.orgorganic-chemistry.org A formal total synthesis of (±)-Alliacol A has been achieved, which showcases the utility of an anodic cyclization strategy. researchgate.netcapes.gov.br

The synthesis of this compound and its analogs has been a fertile ground for the application and development of advanced synthetic methods. monash.edunumberanalytics.comku.dkunisa.edu.au These include the use of radical cyclizations, electrochemical methods, and stereocontrolled reactions. rsc.orgrsc.orgresearchgate.netcapes.gov.br The challenges posed by the complex architecture of this compound have spurred innovation in synthetic chemistry, leading to the development of new and powerful tools for the construction of complex molecules. cas.cnd-nb.inforsc.org

Synthetic Routes to this compound-Related Alliacane Sesquiterpenoids

The synthetic efforts targeting this compound have also led to the successful synthesis of several related alliacane sesquiterpenoids. rsc.orgnih.govsemanticscholar.org The alliacanes are a family of sesquiterpenoids characterized by a unique carbon skeleton, first identified in this compound. researchgate.net The development of synthetic routes to these related compounds is important for confirming their structures and exploring their biological activities. dntb.gov.uaencyclopedia.pub

The radical cyclization strategy developed for the synthesis of (±)-alliacolide has been adapted to produce its methyl ether and northis compound. rsc.org Furthermore, a "one-pot" γ-lactone annulation sequence has been developed for the synthesis of (±)-12-northis compound, (±)-alliacol A, and (±)-alliacolide. researchgate.netresearchgate.net This method utilizes dilithium (B8592608) acetate (B1210297) as a nucleophile in a tandem reaction. acs.orgacs.org The synthesis of these related natural products from a common intermediate or via a unified strategy highlights the efficiency and flexibility of the developed synthetic methodologies. researchgate.net

Table 2: Synthesized Alliacane Sesquiterpenoids

| Compound | Key Synthetic Strategy | Reference(s) |

| (±)-Alliacolide | Radical Cyclization, Spiro-annulation, Stereocontrolled Epoxidation | rsc.orgrsc.org |

| (±)-Alliacol A | Anodic Cyclization, "One-pot" γ-lactone annulation | researchgate.netresearchgate.netnih.govcapes.gov.br |

| (±)-Northis compound | Radical Cyclization | rsc.org |

| (±)-12-Northis compound | "One-pot" γ-lactone annulation | researchgate.netresearchgate.net |

| This compound methyl ether | Radical Cyclization | rsc.org |

Synthesis of Northis compound and Alliacol A

The synthesis of this compound's family members, including (±)-12-northis compound and (±)-alliacol A, has been successfully accomplished by multiple research groups. One notable approach by Lansbury and Zhi involved a "one-pot" γ-lactone annulation sequence. rsc.orgcapes.gov.br This strategy utilized dilithium acetate as a dual nucleophile, which first attacks a carbonyl group and subsequently a hindered allylic sulfonate center in an S_N' orientation to construct the lactone ring. rsc.orgcapes.gov.br

Another successful total synthesis of (±)-northis compound was reported by the Pattenden group. rsc.org Their strategy was centered around the intramolecular radical addition onto enol ethers. rsc.org This work was part of a broader effort that also achieved the total synthesis of (±)-alliacolide itself. rsc.org

A formal total synthesis of Alliacol A was developed by Moeller and Mihelcic using an anodic cyclization-Friedel Crafts alkylation strategy. researchgate.netnih.gov This electrochemical approach enabled the coupling of a nucleophilic furan ring to the typically nucleophilic carbon of a silyl enol ether, efficiently assembling the core structure of Alliacol A. researchgate.netnih.gov The substrate for this key cyclization contained all the necessary carbon atoms for the final natural product. nih.gov

Derivatization Strategies for this compound Scaffolds

Derivatization of the this compound scaffold is crucial for exploring structure-activity relationships and generating novel analogs. Both synthetic and biosynthetic approaches have been employed.

Synthetically, Pattenden's group prepared the methyl ether of this compound during their total synthesis work. rsc.org Another form of derivatization occurs through the reaction of the α-methylene-γ-lactone moiety, a feature of many sesquiterpene lactones, with nucleophiles. It has been noted that Alliacols A and B react with the sulfhydryl group of cysteine to form adducts, which demonstrates a derivatization that reduces their biological activity. researchgate.netjst.go.jp

Nature itself provides a blueprint for derivatization, as evidenced by the isolation of several hydroxylated analogs from the fungus Marasmius alliaceus. These include 11-hydroxythis compound and 12-hydroxythis compound, whose structures were determined through spectroscopic and chemical methods. researchgate.net

A more advanced and flexible strategy, termed the GenoChemetic strategy, integrates synthetic biology with synthetic chemistry. nih.gov While not yet applied to this compound specifically, this approach allows for the rapid generation of diverse chemical analogs by feeding halogenated precursors to biosynthetic pathways and then using cross-coupling reactions on the crude extracts. nih.gov

Methodological Advancements in this compound Chemical Synthesis

The synthesis of this compound has served as a platform for showcasing and developing novel chemical methodologies, particularly in the realms of electrochemistry and radical chemistry.

A significant advancement is the use of anodic electrochemistry, as demonstrated in Moeller's formal synthesis of Alliacol A. rsc.orgnih.govnih.gov This method enables umpolung reactivity, coupling two normally nucleophilic centers (a silyl enol ether and a furan) through oxidative cyclization. nih.govacs.org This transformation proceeds by generating a radical cation intermediate under mild conditions. rsc.orgnih.gov

Another key methodological advance was the use of intramolecular radical cyclizations onto enol systems, a strategy powerfully employed by Pattenden's group. rsc.orgresearchgate.net Their approach featured a 6-exo-trig radical cyclization as a key step to form the tricyclic core of this compound. researchgate.net This highlights the utility of radical reactions in constructing complex polycyclic systems. rsc.org

Stereochemical Control and Diastereoselectivity in this compound Synthesis

Controlling the stereochemistry of the multiple chiral centers within the this compound framework is a primary challenge in its synthesis. The developed methodologies exhibit high levels of stereocontrol.

A novel feature of the Pattenden synthesis is a highly regio- and stereoselective radical cyclization step. rsc.org This single reaction successfully establishes three contiguous chiral centers with the correct relative stereochemistry for the target molecule. rsc.org The synthesis also involved a stereocontrolled epoxidation of a β-orientated hydroxy intermediate to install the final epoxide ring. researchgate.net

In the Lansbury synthesis, the formation of the γ-lactone ring via an intramolecular S_N' displacement of an allylic sulfonate demonstrates control over the stereochemical outcome of the annulation. capes.gov.brresearchgate.net Such control is fundamental in asymmetric synthesis, where the goal is to produce a single stereoisomer. youtube.com Chiral auxiliaries are often employed in these contexts to direct the stereochemical course of reactions, influencing the transition state to favor the formation of one diastereomer over others. youtube.com

Efficiency and Sustainability Considerations in this compound Chemical Production

Modern synthetic chemistry places a strong emphasis on efficiency and sustainability, principles often categorized under "green chemistry." chemistry-teaching-resources.comstudymind.co.uk This involves maximizing atom economy—the proportion of reactant atoms incorporated into the final product—and minimizing waste and energy consumption. monash.edunumberanalytics.comrsc.org

The electrochemical synthesis of Alliacol A by Moeller's group is a prime example of a more sustainable approach. rsc.org Electrochemical methods are inherently "green" because they replace stoichiometric chemical oxidants or reductants with traceless electrons from an electrical current, which significantly reduces waste. nih.gov The reactions often proceed under mild conditions, and the synthesis of the Alliacol A core was noted to be high-yielding and could even be performed with a simple 6V lantern battery. nih.gov

Biological Activity and Molecular Mechanisms of Alliacolide

In Vitro Biological Activity Screening of Allicin and Derivatives

Antifungal Activity of Allicin and Alliacane-Type Metabolites

Allicin, a key organosulfur compound from garlic (Allium sativum), demonstrates significant antifungal properties. nih.govresearchgate.net Its activity has been observed against a variety of fungal species, including those of clinical relevance. Studies have shown that pure allicin exhibits antifungal effects against species of Candida, Cryptococcus, Trichophyton, Epidermophyton, and Microsporum. nih.gov The mechanism of action is believed to involve the inhibition of both spore germination and hyphal growth.

Research indicates that allicin's antifungal efficacy is potent, although the minimum inhibitory concentrations (MIC) can be higher compared to conventional antifungal drugs. nih.gov For instance, the MIC for allicin against various Candida species has been reported to range from 0.05 to 25 µg/ml. researchgate.net Further investigations into the volatile properties of Allium compounds also contribute to their antifungal capacity, suggesting a multifaceted approach to fungal inhibition. The antifungal activity of allicin is also noted against Trichosporon asahii, an emerging opportunistic pathogen, where it has been shown to inhibit the growth of both planktonic and biofilm cells. nih.gov

Table 1: Antifungal Activity of Allicin against select fungal species.

| Fungal Species | Reported MIC Range (µg/mL) | Reference |

|---|---|---|

| Candida spp. | 0.05 - 25 | researchgate.net |

| Trichosporon asahii | MIC90 of 64 (at 24h) | nih.gov |

| Various (Candida, Cryptococcus, Trichophyton, etc.) | 1.57 - 6.25 | nih.gov |

Cytotoxic and Antiproliferative Effects in Cancer Cell Lines (e.g., MCF-7, A431)

Allium-derived compounds, particularly allicin, have been shown to exert cytotoxic and antiproliferative effects on various cancer cell lines. This has been notably documented in breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). cyprusjmedsci.com

Studies have demonstrated that exposure to garlic extracts containing these compounds leads to a significant cytotoxic effect on both MCF-7 and MDA-MB-231 cells. cyprusjmedsci.com The antiproliferative activity has been confirmed through assays that measure cell viability, showing a dose-dependent inhibition of cancer cell growth. nih.gov For instance, some novel chalcone-dihydropyrimidone hybrids have shown selective cytotoxicity with low IC50 values against MCF-7 cells. mdpi.comnih.gov Similarly, onion-derived metabolites propyl propane thiosulfinate (PTS) and propyl propane thiosulfonate (PTSO) have demonstrated anti-proliferative effects on several human tumor lines, including MCF-7. nih.gov

Table 2: Cytotoxic Effects of select compounds on Breast Cancer Cell Lines.

| Compound/Extract | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Allium sativum extract | MCF-7, MDA-MB-231 | Significant cytotoxicity and antiproliferative effects | cyprusjmedsci.com |

| Triptolide | MCF-7, MDA-MB-231 | Dose-dependent inhibition of viability, more potent in MCF-7 | nih.gov |

| Chalcone-dihydropyrimidone hybrids | MCF-7 | Selective cytotoxicity with IC50 values <10 µM | mdpi.com |

| Propyl propane thiosulfinate (PTS) and Thiosulfonate (PTSO) | MCF-7 | In vitro anti-proliferative effect | nih.gov |

Other Reported Biological Activities of Allicin (e.g., anti-inflammatory, antitumor)

The antitumor activity of these compounds is multifaceted, involving the induction of apoptosis and the regulation of oxidative stress in tumor cells. nih.gov The beneficial properties of organosulfur compounds from Allium species, such as antimicrobial, antidiabetic, antioxidant, and immunomodulatory effects, have been widely reported. nih.gov These diverse biological activities underscore the potential of Allium-derived compounds in cancer prevention and treatment.

Elucidation of Cellular and Molecular Mechanisms of Action for Allicin

Identification of Protein Targets and Binding Interactions of Allicin

The biological activities of allicin and its derivatives are rooted in their interactions with cellular proteins. The disulfide bond in compounds like ajoene, a derivative of allicin, is crucial for its biological activity, and these compounds are known to thiolate cysteine residues in proteins, thereby altering their function. nih.gov While specific protein targets for "Alliacolide" are not documented, the general mechanism for Allium organosulfur compounds involves their ability to interact with and modify proteins, which is a key area of ongoing research in understanding their therapeutic effects. The concept of identifying ligands for E3 ligases for targeted protein degradation represents an emerging strategy in drug discovery that could be relevant to understanding how such natural compounds exert their effects. nih.gov

Modulation of Intracellular Signaling Pathways by Allicin (e.g., PI3K-AKT, Apoptosis, TNF pathway)

Allicin and other Allium-derived compounds modulate several critical intracellular signaling pathways involved in cancer progression.

PI3K-AKT Pathway: The PI3K/Akt signaling pathway is often dysregulated in cancer and plays a role in cell survival and proliferation. Some studies suggest that the anti-inflammatory and antitumor effects of certain natural compounds are mediated through the inhibition of the PI3K/Akt pathway. figshare.com For instance, the PI3K/Akt pathway has been associated with TNF-α-induced activation of fibroblast-like synoviocytes in osteoarthritis, and its inhibition can reduce this activation. nih.gov TNF-α itself can activate PI3K, leading to Akt phosphorylation. researchgate.net TGFβ-induced cardiomyocyte apoptosis has also been shown to be mediated through PI3K. mdpi.com

Apoptosis: A significant mechanism for the antitumor effect of Allium compounds is the induction of apoptosis (programmed cell death). nih.gov In breast cancer cell lines, the cytotoxic activity of garlic extract is mediated in an apoptotic manner, as indicated by the activation of caspase-9. cyprusjmedsci.com

TNF Pathway: Tumor Necrosis Factor (TNF) is a cytokine involved in systemic inflammation and can stimulate the acute phase reaction. The TNF signaling pathway is a critical regulator of immune responses, mediating both cell survival and cell death. nih.gov Allicin has been shown to exhibit anti-inflammatory properties by inhibiting the production of TNF-α. nih.gov The interplay between the TNF pathway and the PI3K/Akt pathway is complex, with TNF-α being able to activate PI3K/Akt signaling. nih.govresearchgate.net

Effects on Cellular Processes (e.g., cell growth, cell death)

There is currently no publicly available scientific literature detailing the effects of this compound on cellular processes such as cell growth and cell death. Studies investigating its potential to inhibit cell proliferation or induce apoptosis in various cell lines have not been found in the course of this research.

Pathway Analysis and Network Pharmacology in this compound Research

No studies have been identified that apply pathway analysis or network pharmacology to elucidate the biological pathways modulated by this compound.

Computational Approaches to Predict Mechanisms and Targets of this compound

A review of existing literature reveals no computational studies or in silico models designed to predict the molecular mechanisms or biological targets of this compound.

Experimental Validation of Predicted Mechanisms for this compound Activity

As no computational predictions regarding the mechanisms of this compound have been reported, there are consequently no studies involving the experimental validation of such predictions.

Structure Activity Relationship Sar Studies of Alliacolide and Its Analogs

Design and Synthesis of Alliacolide Analogs for SAR Probing

The design and synthesis of this compound analogs are fundamental to SAR studies. mdpi.com This process involves the strategic creation of a series of related compounds where specific parts of the molecule are altered. oncodesign-services.com The biological activity of each new analog is then tested to determine the impact of the structural modification. oncodesign-services.com

Another approach to modifying the alliacane core involves the introduction of heteroatoms, such as nitrogen or oxygen, into the carbocyclic framework. This can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to enhanced interactions with biological targets. The synthesis of these core-modified analogs often requires the development of novel and complex synthetic routes. Each new analog provides valuable data points for building a comprehensive SAR model, guiding the design of future compounds with improved activity profiles.

Derivatization is a chemical process that transforms a compound into a product of a similar chemical structure, known as a derivative. wikipedia.org This technique is frequently used in chemical analysis and for developing new drug candidates. wikipedia.org In the context of this compound, derivatization of its existing functional groups is a crucial aspect of SAR studies. nih.govsigmaaldrich.com this compound possesses several reactive sites, including hydroxyl and lactone functionalities, which are prime candidates for chemical modification. nih.govsigmaaldrich.com

The process of derivatization involves converting a functional group into another, for example, through reactions like esterification, etherification, or oxidation. researchgate.net For instance, the hydroxyl group in this compound can be acylated to form a variety of esters. nih.gov By introducing different acyl groups with varying electronic and steric properties, researchers can systematically probe the importance of this hydroxyl group for biological activity. Similarly, the lactone ring can be opened or modified to explore its role in the compound's mechanism of action. The goal of such derivatization is often to enhance the compound's volatility, improve its chromatographic behavior, or increase its reactivity for analytical purposes. sigmaaldrich.com

The selection of derivatizing agents is critical and depends on the functional group being targeted. nih.govresearchgate.net For hydroxyl groups, common reagents include acyl chlorides, organic anhydrides, and isocyanates. nih.govresearchgate.net The resulting derivatives can then be analyzed to understand how these modifications affect the molecule's interaction with its biological target. oncodesign-services.com This systematic approach allows for the identification of key pharmacophoric features and provides valuable insights for the design of more potent and selective this compound analogs. mdpi.com

| Original Functional Group | Derivatization Reaction | Resulting Functional Group | Potential Impact on Properties |

| Hydroxyl (-OH) | Esterification | Ester (-O-C=O)-R) | Altered polarity, solubility, and steric bulk |

| Hydroxyl (-OH) | Etherification | Ether (-O-R) | Increased lipophilicity, altered hydrogen bonding |

| Lactone | Ring-opening hydrolysis | Carboxylic acid and alcohol | Loss of cyclic constraint, increased polarity |

| Alkene | Epoxidation | Epoxide | Increased reactivity, altered stereochemistry |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of compounds with their biological activity. wikipedia.org These models are powerful tools in drug discovery for predicting the activity of new, unsynthesized compounds. wikipedia.orgmdpi.com

In the study of this compound and its derivatives, both ligand-based and structure-based QSAR approaches can be employed to understand the relationship between molecular structure and biological activity. nih.govmdpi.comiaanalysis.com

Ligand-Based QSAR: This approach is utilized when the three-dimensional structure of the biological target is unknown. iaanalysis.com It relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. nih.gov For this compound, a ligand-based QSAR study would involve compiling a dataset of its analogs with their corresponding measured biological activities. mdpi.com Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. nih.gov These descriptors can include constitutional, topological, geometrical, and electronic properties. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. mdpi.com The resulting QSAR model can then be used to predict the activity of new this compound derivatives based on their calculated descriptors. mdpi.com

Structure-Based QSAR: When the 3D structure of the biological target of this compound is available, a structure-based QSAR approach can be applied. iaanalysis.com This method, also known as 3D-QSAR, considers the three-dimensional arrangement of atoms and the steric and electrostatic fields of the molecules. wikipedia.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. wikipedia.org In this approach, the this compound analogs are aligned or docked into the active site of the target protein. nih.gov The interaction energies between the ligands and the receptor are then calculated and used as descriptors to build the QSAR model. nih.gov This provides a more detailed understanding of the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. nih.gov

The integration of both ligand-based and structure-based methods can provide a more comprehensive understanding of the SAR of this compound, leveraging the strengths of each approach to guide the design of more effective analogs. mdpi.com

| QSAR Approach | Basis of Model | Requirements | Information Gained |

| Ligand-Based | Properties of known active and inactive ligands | A dataset of compounds with known activities | Identifies key molecular descriptors correlated with activity |

| Structure-Based | 3D structure of the biological target and ligand-target interactions | 3D structure of the target protein | Elucidates specific interactions driving binding and activity |

Predicting the biological activity of this compound derivatives from their structural features is a key application of QSAR modeling. wikipedia.orginonu.edu.tr By establishing a statistically significant correlation between molecular descriptors and biological activity, these models can be used to virtually screen and prioritize new, untested compounds. nih.govnih.gov

The process begins with the generation of a diverse set of this compound analogs with known biological activities. oncodesign-services.com For each analog, a wide range of molecular descriptors are calculated. nih.gov These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov Through statistical analysis, a QSAR model is developed that identifies the descriptors most influential on the biological activity. mdpi.com

Once a robust and validated QSAR model is established, it can be used to predict the activity of novel this compound derivatives before they are synthesized. nih.gov This predictive capability significantly accelerates the drug discovery process by focusing synthetic efforts on compounds with the highest probability of being active. nih.gov For example, a model might predict that increasing the hydrophobicity in a specific region of the this compound molecule will enhance its activity, guiding chemists to synthesize analogs with appropriate modifications. The use of computational tools to predict activity spectra can further aid in identifying potential therapeutic applications and off-target effects. researchgate.net

Computational Studies in this compound SAR

Computational methods play a vital role in elucidating the structure-activity relationships of this compound and its analogs. nih.govnih.govresearchgate.net These in silico techniques provide valuable insights into the molecular interactions that govern biological activity, complementing experimental findings. nih.gov

Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule. nih.govnih.gov In the context of this compound, docking studies can be used to simulate the binding of its analogs to their biological target. herbmedpharmacol.comekb.eg This allows researchers to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. nih.gov The results of docking studies can help rationalize the observed SAR and guide the design of new analogs with improved binding characteristics. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interactions. nih.govnih.gov These simulations model the movement of atoms and molecules over time, allowing researchers to study the conformational changes that occur upon ligand binding. nih.govebsco.com MD simulations can reveal the stability of the ligand-protein complex, the role of water molecules in the binding site, and the energetic contributions of different interactions. rsc.org This detailed understanding of the dynamic nature of the binding process is crucial for a comprehensive SAR analysis. nih.govnih.gov

By combining molecular docking and MD simulations, researchers can build a detailed model of how this compound and its analogs interact with their biological target, providing a powerful platform for rational drug design. herbmedpharmacol.com

| Computational Method | Information Provided | Application in this compound SAR |

| Molecular Docking | Predicts binding pose and identifies key interactions | To visualize how this compound analogs fit into the target's active site and to rationalize their activities. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-target complex | To assess the stability of the complex, understand conformational changes, and calculate binding free energies. |

Molecular Docking and Binding Energy Calculations with this compound Target Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), typically a protein, to form a stable complex. jscimedcentral.com This method is instrumental in drug discovery for predicting the binding affinity and interaction mode of a potential drug candidate with its biological target. bitesizebio.com The process involves placing the ligand into the binding site of the receptor and evaluating the interaction energy for different poses or conformations. jscimedcentral.combitesizebio.com The result is a score, often expressed as binding energy (in kcal/mol), which estimates the strength of the interaction. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. nrfhh.comnih.gov

While this compound is known to inhibit DNA synthesis, specific target receptors for comprehensive docking studies are not extensively documented in publicly available literature. rsc.org However, based on its function, logical targets for such computational analyses would include enzymes critical to the DNA replication and synthesis pathway. The primary goal of docking this compound against such receptors would be to elucidate the structural basis of its inhibitory action.

The docking process calculates the binding free energy (ΔG_bind), which is composed of several energy terms, including van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation energy. jscimedcentral.com An illustrative table below shows typical data obtained from a molecular docking study, demonstrating how binding energies for different ligands with a target receptor are compared.

Illustrative Data: Molecular Docking Parameters Note: This table is a hypothetical representation to illustrate typical docking results, as specific data for this compound is not available. Values are based on general findings for other natural products.

| Ligand | Target Receptor | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) [Est.] | Key Interacting Residues (Hypothetical) |

| This compound | DNA Polymerase | -8.5 | 0.55 | ASP47, LYS102, TYR115 |

| Analog A | DNA Polymerase | -7.2 | 5.80 | LYS102, TYR115 |

| Analog B | DNA Polymerase | -6.1 | 25.3 | TYR115 |

| Control Inhibitor | DNA Polymerase | -9.1 | 0.21 | ASP47, ARG88, LYS102, TYR115 |

The analysis would involve comparing this compound's binding energy and interactions to its known analogs and standard inhibitors to understand the structural features that contribute to its binding affinity. nih.gov

Molecular Dynamics Simulations to Understand this compound Ligand-Target Interactions

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the complex's stability, conformational changes, and the persistence of key interactions. youtube.comnih.gov

For this compound, an MD simulation would be initiated using the best-docked pose from the molecular docking study. The this compound-receptor complex would be solvated in a water box with ions to mimic physiological conditions, and the simulation would be run for a duration typically ranging from nanoseconds to microseconds. mdpi.comfrontiersin.org

The primary analyses of an MD simulation trajectory include:

Root Mean Square Deviation (RMSD): To assess the structural stability of the complex over time. A stable RMSD suggests the ligand remains securely bound in the binding pocket.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues in the receptor upon ligand binding.

Interaction Analysis: To monitor the specific interactions (e.g., hydrogen bonds, hydrophobic contacts, water bridges) between this compound and the receptor throughout the simulation. mdpi.comfrontiersin.org The persistence of these interactions is crucial for the ligand's efficacy.

MD simulations can validate the docking results by confirming that the predicted binding mode is stable in a dynamic environment and can reveal additional, transient interactions not captured by the static docking pose. frontiersin.org This provides a more comprehensive understanding of the molecular recognition process between this compound and its target.

Density Functional Theory (DFT) Studies and Conformational Analysis in this compound SAR

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. taltech.ee In the context of Structure-Activity Relationship (SAR) studies, DFT is a powerful tool for calculating molecular properties such as orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution. mdpi.com These properties are fundamental to a molecule's reactivity and its ability to interact with a biological target.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that result from the rotation around its single bonds. mdpi.comwgtn.ac.nz Since a molecule's 3D shape is critical to its biological activity, identifying the low-energy (most stable) conformers is essential. wgtn.ac.nz For a flexible molecule like this compound, computational methods can explore its potential energy surface to find the most probable conformations. nih.gov

In this compound SAR, DFT and conformational analysis would be applied to:

Determine the most stable 3D structures of this compound and its analogs.

Calculate electronic properties to understand its reactivity. For instance, the presence of an unsaturated ketone and lactone in this compound suggests it may act as a Michael acceptor, a hypothesis that can be supported by analyzing the molecule's electrostatic potential and LUMO (Lowest Unoccupied Molecular Orbital) distribution. rsc.orgnzdr.ru

Correlate conformational and electronic features with observed biological activity. By comparing the properties of active and inactive analogs, researchers can pinpoint the specific structural features required for efficacy.

These theoretical calculations provide a rational basis for the observed biological data and guide the design of new, potentially more potent, analogs. taltech.ee

Correlation of this compound Structural Elements with Biological Efficacy and Selectivity

The biological activity of this compound and its analogs is intrinsically linked to their unique chemical structures. SAR studies aim to decipher these connections by modifying parts of the molecule and observing the resulting changes in efficacy and selectivity. creative-proteomics.comresearchgate.net

Key structural elements of this compound that are crucial for its biological activity include:

The Unsaturated Lactone and Ketone: The α,β-unsaturated lactone and ketone moieties are significant features of the this compound structure. rsc.orgnzdr.ru These groups are electrophilic and can act as Michael acceptors, allowing them to react covalently with biological nucleophiles such as the thiol groups of cysteine residues in proteins or amines in DNA bases. nzdr.ru This covalent interaction is a likely mechanism for its observed inhibition of DNA synthesis. rsc.org

By comparing the activity of this compound with its synthetic analogs (e.g., 12-northis compound), researchers can determine which structural components are indispensable and which can be modified. researchgate.net For example, if an analog lacking the epoxide shows reduced activity, it confirms the importance of this group. This systematic approach allows for the mapping of the pharmacophore—the essential set of structural features responsible for the molecule's biological effect—thereby guiding the development of more selective and potent therapeutic agents. arxiv.org

Pre Clinical Research Models and Methodologies for Alliacolide Efficacy

Non-Human In Vivo Efficacy Models

Following promising in vitro results, the evaluation of Alliacolide's efficacy progresses to non-human in vivo models. These animal models are essential for understanding how the compound behaves in a complex, whole-organism system, providing data that cannot be obtained from in vitro studies alone. youtube.com

Rodent models, primarily mice and rats, are the most commonly used animal models in preclinical research due to their genetic similarity to humans, relatively short lifespan, and ease of handling. iaea.orgmdpi.com For this compound efficacy studies, various rodent models can be employed depending on the therapeutic target. For example, in cancer research, xenograft models, where human tumor cells are implanted into immunodeficient mice, are frequently used to assess the anti-tumor activity of a compound. nih.gov Genetically engineered mouse models that spontaneously develop specific diseases can also provide valuable insights into the therapeutic potential of this compound. youtube.commdpi.com

Table 3: Examples of Rodent Models in Preclinical Research

| Rodent Model Type | Description | Relevance to this compound Efficacy Studies |

|---|---|---|

| Xenograft Models | Human cells (e.g., cancer cells) are implanted into immunocompromised rodents. nih.gov | To evaluate the direct effect of this compound on human tumor growth in a living system. |

| Syngeneic Models | Cancer cells from the same genetic background as the immunocompetent rodent are implanted. | To study the efficacy of this compound in the context of a functional immune system. |

| Genetically Engineered Models | Rodents are genetically modified to develop a specific disease that mimics a human condition. youtube.commdpi.com | To assess the therapeutic effect of this compound in a model that more closely recapitulates the genetic basis of a disease. |

| Chemically-Induced Models | A disease state is induced in the rodent through the administration of a chemical agent. nih.govnih.gov | To investigate the efficacy of this compound in treating conditions induced by specific pathological triggers. |

While rodent models are invaluable, non-rodent mammalian models are often required by regulatory agencies to provide a more comprehensive assessment of a drug candidate's efficacy and safety before human trials. abpi.org.uk Commonly used non-rodent species include rabbits, dogs, and non-human primates. The choice of a non-rodent model is based on which species' physiological and metabolic processes are most similar to humans for the specific compound and disease being studied. abpi.org.uknih.gov These models can offer better predictive value for human responses in certain contexts. nih.gov